3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
Brand Name: Vulcanchem
CAS No.: 18248-94-7
VCID: VC0099748
InChI: InChI=1S/C23H23N2S.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C23H23IN2S
Molecular Weight: 486.4 g/mol

3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

CAS No.: 18248-94-7

Cat. No.: VC0099748

Molecular Formula: C23H23IN2S

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide - 18248-94-7

Specification

CAS No. 18248-94-7
Molecular Formula C23H23IN2S
Molecular Weight 486.4 g/mol
IUPAC Name (2E)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
Standard InChI InChI=1S/C23H23N2S.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
Standard InChI Key BVQXBEQHQTXMEV-UHFFFAOYSA-M
Isomeric SMILES CCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4C=C3)CC.[I-]
Canonical SMILES CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator